
Sitagliptin impurity 79
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The reaction typically requires a fluorinating agent and a catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: In an industrial setting, the production of Sitagliptin impurity 79 is managed through stringent quality control processes. High-performance liquid chromatography (HPLC) is commonly used to monitor and quantify the impurity levels during the synthesis of Sitagliptin .
化学反応の分析
Types of Reactions: Sitagliptin impurity 79 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
Sitagliptin impurity 79 has several applications in scientific research:
作用機序
類似化合物との比較
Vildagliptin impurity V2: Another impurity found in the synthesis of Vildagliptin, a medication similar to Sitagliptin.
Sitagliptin impurity S1 and S2: Other impurities formed during the synthesis of Sitagliptin.
Comparison: Sitagliptin impurity 79 is unique due to its specific chemical structure and the conditions under which it is formed. Compared to other impurities like Vildagliptin impurity V2, this compound may have different chemical reactivity and biological effects .
特性
分子式 |
C24H23F6N5O2 |
|---|---|
分子量 |
527.5 g/mol |
IUPAC名 |
(3R)-3-[[(1S)-2-hydroxy-1-phenylethyl]amino]-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one |
InChI |
InChI=1S/C24H23F6N5O2/c25-17-11-19(27)18(26)9-15(17)8-16(31-20(13-36)14-4-2-1-3-5-14)10-22(37)34-6-7-35-21(12-34)32-33-23(35)24(28,29)30/h1-5,9,11,16,20,31,36H,6-8,10,12-13H2/t16-,20-/m1/s1 |
InChIキー |
HWYDBEVIJSLSSI-OXQOHEQNSA-N |
異性体SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N[C@H](CO)C4=CC=CC=C4 |
正規SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(CO)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![alpha-[[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]methyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13439252.png)

![Spiro[1H-indene-1,4'-piperidine], 1'-(3-cyclohexyl-L-alanyl-3-cyclohexyl-L-alanyl)](/img/structure/B13439264.png)
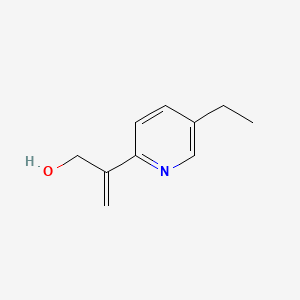
![1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B13439284.png)
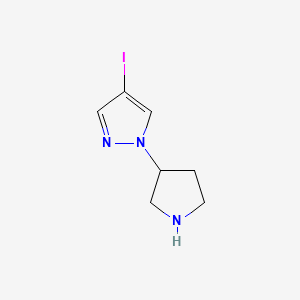
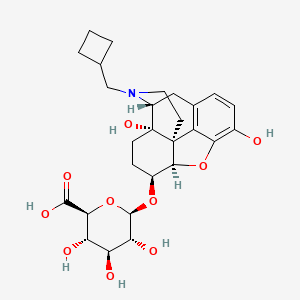
![(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid](/img/structure/B13439297.png)
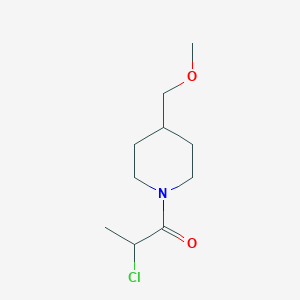
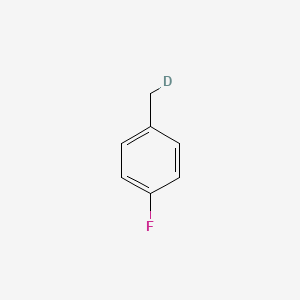
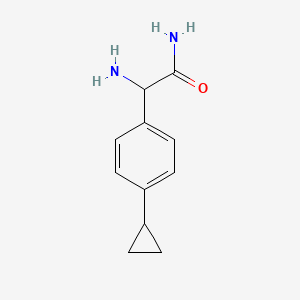
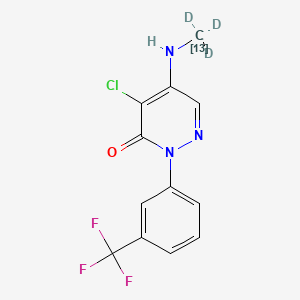
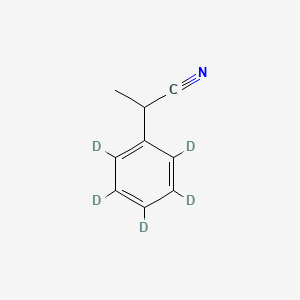
![(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide](/img/structure/B13439339.png)
